4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine
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Overview
Description
4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects, including as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the pyrrolidine ring.
- Introduction of the benzyl group.
- Attachment of the pyridine moiety.
- Incorporation of the methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can be compared with other pyrrolidine derivatives, such as:
- (3-Benzylpyrrolidin-1-yl)(2-(2-methoxyethoxy)pyridin-3-yl)methanone
- (3-Benzylpyrrolidin-1-yl)(2-(2-methoxyethoxy)pyridin-5-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-11-12-25-19-14-18(7-9-21-19)20(23)22-10-8-17(15-22)13-16-5-3-2-4-6-16/h2-7,9,14,17H,8,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELUNEZVJVEKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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